Structural Differentiation from the Closest Commercial Analog via Molecular Weight and Substituent Profile
The closest commercially listed analog is 3-[(4-chlorophenyl)methanesulfonyl]-N-(1-phenylethyl)quinoxalin-2-amine. The target compound differs by substitution of N-(1-phenylethyl) with N-butyl/N-methyl, resulting in a molecular weight reduction from 437.95 g/mol to 403.93 g/mol and elimination of the chiral center at the α-phenylethyl position . This structural difference is expected to alter LogP, polar surface area, and metabolic stability, which are critical parameters in lead optimization campaigns.
| Evidence Dimension | Molecular weight and amine substituent |
|---|---|
| Target Compound Data | MW = 403.93 g/mol; N-butyl, N-methyl at C-2 amine |
| Comparator Or Baseline | 3-[(4-chlorophenyl)methanesulfonyl]-N-(1-phenylethyl)quinoxalin-2-amine: MW = 437.95 g/mol; N-(1-phenylethyl) at C-2 amine |
| Quantified Difference | ΔMW = 34.02 g/mol; absence of phenylethyl chiral center |
| Conditions | Structure-based comparison from vendor technical datasheets |
Why This Matters
The lower molecular weight and simpler achiral amine substitution of CAS 1105213-63-5 may confer superior synthetic tractability and distinct pharmacokinetic properties, justifying its selection over the bulkier phenylethyl analog in SAR exploration.
